molecular formula C12H16BClFNO2 B8252446 3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B8252446
M. Wt: 271.52 g/mol
InChI Key: VKPVVTXJZYFMDV-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with the molecular formula C11H14BClFNO2. It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 3-chloro-2-fluoroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures. The reaction conditions are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, amine derivatives, and various substituted aniline derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in cross-coupling reactions. The boronic ester group in the compound reacts with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is facilitated by the formation of a palladium-boron complex, which undergoes transmetallation and reductive elimination steps to yield the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline apart from similar compounds is its unique combination of chlorine and fluorine substituents, which enhance its reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules, where precise control over reactivity is required .

Properties

IUPAC Name

3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(15)9(16)6-7/h5-6H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPVVTXJZYFMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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